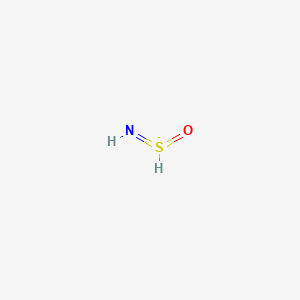

Sulfoximine

Descripción

Propiedades

Número CAS |

14616-60-5 |

|---|---|

Fórmula molecular |

H2NOS- |

Peso molecular |

64.09 g/mol |

InChI |

InChI=1S/H2NOS/c1-3-2/h1,3H/q-1 |

Clave InChI |

CDODTSOSQYHFPJ-UHFFFAOYSA-N |

SMILES |

N=[SH-]=O |

SMILES canónico |

N=[SH-]=O |

Origen del producto |

United States |

Foundational & Exploratory

The Advent of a New Functional Group: A Technical History of Sulfoximine Discovery in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of organic chemistry, the introduction of a new functional group is a rare and significant event. The sulfoximine, a sulfur-based functional group featuring a tetracoordinate, hexavalent sulfur atom double-bonded to both an oxygen and a nitrogen atom, represents one such milestone. Initially met with academic curiosity, the unique stereochemical and electronic properties of sulfoximines have, over several decades, cemented their importance in asymmetric synthesis, materials science, and most notably, medicinal chemistry. This technical guide provides an in-depth exploration of the historical discovery and evolution of this compound synthesis, offering detailed experimental protocols for key methodologies and a comparative analysis of their efficacy.

The Dawn of a New Bond: The First Synthesis

The story of the this compound begins in the mid-20th century, born from research into the chemical modification of amino acids. In 1951, H. R. Bentley, E. E. McDermott, and J. K. Whitehead reported the first synthesis of a this compound, methionine this compound.[1] Their work was driven by the need to identify the toxic factor in flour treated with nitrogen trichloride ("agene"), which was found to be a derivative of the amino acid methionine. This pioneering synthesis involved the treatment of methionine sulfoxide with hydrazoic acid in the presence of concentrated sulfuric acid.[1] This method, while historically significant, utilized hazardous and potentially explosive reagents, a major impetus for the development of safer and more versatile synthetic routes in the decades that followed.

The Evolution of Synthetic Methodologies

The initial discovery paved the way for a deeper understanding of the this compound functional group, but the harsh conditions of the original protocol limited its broad applicability. The subsequent decades witnessed a methodical evolution of synthetic strategies, moving from hazardous reagents to milder, more efficient, and stereoselective methods.

A significant breakthrough came with the use of pre-formed N-acylating and iminating agents, which offered a greater degree of control and safety. However, it was the advent of metal-catalyzed and, more recently, hypervalent iodine-mediated reactions that truly revolutionized this compound synthesis. Researchers such as Carsten Bolm have been instrumental in developing rhodium- and iron-catalyzed methods for the imination of sulfoxides. These catalytic approaches not only provided higher yields and broader substrate scope but also opened the door to asymmetric synthesis, allowing for the preparation of enantiomerically enriched sulfoximines.

The development of methods employing hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in combination with a simple nitrogen source like ammonium carbamate, marked another paradigm shift.[2][3] These reactions are often performed under mild, metal-free conditions, exhibit excellent functional group tolerance, and proceed with high efficiency, making them highly attractive for applications in drug discovery and development.

Data Presentation: A Comparative Overview of Synthetic Methods

The following table summarizes the quantitative data for key historical and modern methods of this compound synthesis, providing a clear comparison of their yields and, where applicable, stereoselectivity.

| Method | Year | Substrate | Reagents | Solvent | Yield (%) | Enantiomeric Excess (ee) | Reference |

| Bentley, McDermott, Whitehead | 1951 | Methionine sulfoxide | Hydrazoic acid, H₂SO₄ | Chloroform | ~27 | Not applicable | Proc. R. Soc. Lond. B 1951, 138, 265 |

| Rh-catalyzed Imination | 2004 | Various sulfoxides | TsN₃, Rh₂(OAc)₄ | Dichloromethane | 66-95 | Not applicable | Org. Lett. 2004, 6, 1305-1307 |

| Fe-catalyzed Imination | 2008 | Various sulfoxides | TsN₃, FeCl₂ | Acetonitrile | 70-98 | Not applicable | Org. Lett. 2008, 10, 4489-4492 |

| Hypervalent Iodine-mediated | 2016 | Various sulfoxides | (Diacetoxyiodo)benzene, NH₄CO₃ | Methanol | 85-99 | Retention of configuration | Org. Lett. 2016, 18, 4444-4447 |

| Asymmetric Aza-Piancatelli | 2023 | Furylcarbinols | This compound, Chiral Brønsted Acid | Dichloromethane | up to 99 | up to 99% | Org. Lett. 2023, 25, 10, 1756–1761 |

Experimental Protocols

Classical Synthesis of Methionine this compound (Bentley, McDermott, Whitehead, 1951)

Warning: This protocol involves the use of hydrazoic acid, which is highly toxic and explosive. This should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.

-

Materials: Methionine sulfoxide, sodium azide, concentrated sulfuric acid, chloroform.

-

Procedure: A solution of hydrazoic acid in chloroform is prepared by the careful addition of sulfuric acid to a suspension of sodium azide in chloroform. This solution is then added dropwise to a stirred solution of methionine sulfoxide in a mixture of chloroform and concentrated sulfuric acid at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred for several hours and then carefully quenched with water. The aqueous layer is separated, neutralized, and the product is isolated by crystallization. The reported yield for this method is approximately 27%.

Modern Synthesis of NH-Sulfoximines using Hypervalent Iodine (Bull and Luisi, 2016)

This method offers a significantly safer and more efficient alternative to the classical approach.

-

Materials: Sulfoxide, (diacetoxyiodo)benzene (PhI(OAc)₂), ammonium carbamate (NH₄CO₂NH₂), methanol.

-

Procedure: To a stirred solution of the sulfoxide (1.0 equiv) in methanol is added (diacetoxyiodo)benzene (1.5 equiv) followed by ammonium carbamate (2.0 equiv) at room temperature. The reaction mixture is stirred until the starting material is consumed (typically 1-4 hours, monitored by TLC or LC-MS). The solvent is then removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding NH-sulfoximine. Yields for this method are generally high, often exceeding 85%.[2][3]

Visualizing the History and Logic of this compound Synthesis

The following diagrams, generated using the DOT language, illustrate the historical progression of this compound synthesis and the logical workflow of a modern, widely used method.

Caption: A timeline illustrating the major milestones in the development of this compound synthesis.

Caption: A workflow diagram for a modern, hypervalent iodine-mediated synthesis of NH-sulfoximines.

Conclusion

The journey of the this compound functional group, from its discovery as a toxic byproduct to its current status as a valuable tool in organic synthesis and drug discovery, is a testament to the ingenuity and adaptability of chemical science. The development of synthetic methodologies has been marked by a consistent drive towards greater safety, efficiency, and stereocontrol. For researchers, scientists, and drug development professionals, a thorough understanding of this history and the associated experimental protocols is crucial for harnessing the full potential of this unique and versatile functional group in the creation of novel molecules with significant societal impact.

References

The Ascendant Sulfoximine: A Technical Guide to Its Fundamental Physicochemical Properties for Drug Discovery

For Immediate Release

A deep dive into the core physicochemical properties of sulfoximines reveals a functional group with significant potential for overcoming common drug development hurdles. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the acidity, lipophilicity, solubility, and metabolic stability of this increasingly important structural motif, complete with experimental protocols and visual workflows to aid in rational drug design.

Sulfoximines, once a niche functional group, are gaining considerable traction in medicinal chemistry, exemplified by their incorporation into clinical candidates such as the ATR kinase inhibitor ceralasertib and the pan-CDK inhibitor roniciclib.[1][2][3] Their unique three-dimensional structure and tunable electronic properties offer a compelling alternative to more traditional bioisosteres like sulfones and sulfonamides, often leading to improved aqueous solubility and metabolic stability.[4][5][6]

Physicochemical Properties of Sulfoximines: A Quantitative Overview

A summary of key physicochemical data for a representative set of sulfoximines is presented below. These tables provide a clear comparison of acidity (pKa), basicity (pKaH), and lipophilicity (logP), highlighting the impact of various substituents on these crucial parameters.

Table 1: Acidity (pKa) and Basicity (pKaH) of Selected Sulfoximines in Acetonitrile (MeCN)

| Compound ID | R | R' | Experimental pKa (MeCN) | Computed pKa (MeCN) | Experimental pKaH (MeCN) |

| 4a | CF3 | H | 26.98 ± 0.12 | 27.2 ± 1.2 | 2.08 ± 0.10 |

| 4b | CF2Br | H | 27.0 ± 0.4 | 26.7 ± 1.2 | 2.59 ± 0.06 |

| 4c | C4F9 | H | 26.48 ± 0.06 | 26.3 ± 1.2 | 1.24 ± 0.07 |

| 4d | CF2H | H | - | 29.8 ± 1.2 | 5.28 ± 0.06 |

| 4e | CH2F | H | - | 31.9 ± 1.2 | 7.93 ± 0.05 |

| 5a | CH3 | H | - | 34.9 ± 1.2 | 11.24 ± 0.10 |

| 5b | Ph | H | - | 33.1 ± 1.2 | 9.88 ± 0.05 |

| 5c | CH3 | Me | >40 | - | 12.32 ± 0.05 |

Data sourced from Anselmi et al., 2024.[7][8][9]

Table 2: Acidity (pKa) of Selected Sulfoximines in Water

| Compound ID | pKa (Water) |

| 4a | <0 |

| 4b | 9.79 |

Data sourced from Anselmi et al., 2024.[7]

Table 3: Lipophilicity (LogP) and Hansch Parameter (π) of Selected Sulfoximines

| Compound ID | R | R' | LogP | π |

| 4a | CF3 | H | 1.34 | -0.79 |

| 4b | CF2Br | H | 1.63 | -0.50 |

| 4c | C4F9 | H | 2.76 | 0.63 |

| 4d | CF2H | H | 0.58 | -1.55 |

| 4e | CH2F | H | 0.52 | -1.61 |

| 4f | CF3 | Me | 1.63 | -0.50 |

| 5a | CH3 | H | 0.41 | -1.72 |

| 5b | Ph | H | 1.51 | -0.62 |

| 5c | CH3 | Me | 0.74 | -1.39 |

π = logP(sulfoximine) - logP(benzene), with logP(benzene) = 2.13. Data sourced from Anselmi et al., 2024.[7]

Table 4: Comparative in vitro Properties of Marketed Drugs and their this compound Analogues

| Matched Pair | Property | Original Drug | This compound Analogue |

| Imatinib / 8 | Aqueous Solubility (mg/L) | 112 | 54 |

| logD (pH 7.5) | 1.9 | 2.0 | |

| Predicted Blood Clearance (rat, L/h/kg) | 2.3 | 1.9 | |

| AT7519 / 15 | Aqueous Solubility (mg/L) | 1524 | 52 |

| logD (pH 7.5) | 1.3 | 1.6 | |

| Predicted Blood Clearance (rat, L/h/kg) | 1.7 | 0.06 | |

| Palbociclib / 23 | Aqueous Solubility (mg/L) | 34 | 30 |

| logD (pH 7.5) | 1.9 | 2.0 | |

| Predicted Blood Clearance (rat, L/h/kg) | 1.3 | 1.1 | |

| Ribociclib / 26 | Aqueous Solubility (mg/L) | 334 | 22 |

| Predicted Blood Clearance (rat, L/h/kg) | 2.3 | 1.1 | |

| Vardenafil / 29 | Aqueous Solubility (mg/L) | 220 | 52 |

| logD (pH 7.5) | 2.6 | 2.0 |

Data sourced from a study on this compound analogues of marketed drugs.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. Below are protocols for key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

This method involves the gradual addition of an acid or base to a solution of the this compound and monitoring the corresponding change in pH.[11]

-

Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[8][12]

-

Sample Preparation: Prepare a 1 mM solution of the this compound compound. For the titration, prepare 0.1 M HCl, 0.1 M NaOH, and 0.15 M KCl solutions.[8][12]

-

Titration Procedure:

-

Take 20 mL of the 1 mM sample solution and acidify it to pH 1.8-2.0 with 0.1 M HCl.[8][12]

-

Maintain a constant ionic strength throughout the titration by using the 0.15 M KCl solution.[8][12]

-

Place the solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode.[8][12]

-

Titrate the solution by adding small aliquots of 0.1 M NaOH, starting with 0.1 mL and reducing to smaller increments near the equivalence point.[13]

-

Continuously monitor and record the pH after each addition until the pH reaches 12-12.5 and stabilizes.[8][12]

-

-

Data Analysis: The pKa is determined from the inflection point of the resulting titration curve, where the pH is equal to the pKa at half-neutralization.[13][14] Perform at least three titrations for each compound to ensure reliability.[8][12]

Determination of logP by the Shake-Flask Method

The shake-flask method is a classic technique for measuring the partition coefficient of a compound between two immiscible liquids, typically octanol and water.[15][16]

-

Phase Saturation: Pre-saturate the 1-octanol with a pH 7.4 phosphate buffer and vice versa by shaking them together for 24 hours and then allowing the phases to separate.[17]

-

Sample Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.[17]

-

Partitioning:

-

Quantification:

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[19]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[20]

-

Preparation:

-

Incubation:

-

Sampling and Termination:

-

Analysis:

-

Data Processing: Determine the rate of disappearance of the parent compound to calculate metabolic stability parameters such as half-life (t½) and intrinsic clearance (CLint).[20]

Visualizing this compound-Relevant Pathways and Workflows

To further aid in the understanding of sulfoximines in a drug discovery context, the following diagrams, created using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

Conclusion

The data and protocols presented in this technical guide underscore the favorable physicochemical profile of sulfoximines for drug discovery. Their tunable acidity and basicity, combined with generally good solubility and metabolic stability, make them a valuable functional group for medicinal chemists. The provided experimental workflows and the signaling pathway diagram for ceralasertib offer practical tools for researchers working with this promising class of compounds. As the exploration of chemical space continues, the strategic incorporation of sulfoximines is poised to play an increasingly important role in the development of next-generation therapeutics.

References

- 1. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of this compound Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. drughunter.com [drughunter.com]

- 4. Caspase activation counteracts interferon signaling after G2 checkpoint abrogation by ATR inhibition in irradiated human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mercell.com [mercell.com]

- 6. researchgate.net [researchgate.net]

- 7. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 21. researchgate.net [researchgate.net]

- 22. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Sulfoximines: A Technical Guide to Structure, Bonding, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The sulfoximine moiety, once a niche functional group, has emerged as a cornerstone in modern medicinal chemistry and drug discovery. Its unique stereochemical and electronic properties offer a compelling tool for modulating the physicochemical and pharmacological profiles of bioactive molecules. This in-depth technical guide provides a comprehensive overview of the fundamental structure and bonding of sulfoximines, alongside detailed experimental protocols for their synthesis and characterization, empowering researchers to harness the full potential of this versatile functional group.

The this compound Core: Unraveling its Structure and Bonding

The this compound functional group is characterized by a hexavalent sulfur atom double-bonded to one oxygen and one nitrogen atom, and single-bonded to two carbon substituents (Figure 1). This arrangement results in a chiral sulfur center, a key feature that allows for the exploration of three-dimensional chemical space in drug design.

Molecular Geometry and Bond Characteristics

X-ray crystallographic studies of various this compound derivatives have provided precise data on their molecular geometry. The sulfur atom typically adopts a distorted tetrahedral geometry. Computational studies, including ab initio molecular orbital and density functional theory (DFT) calculations, have further elucidated the nature of the bonding within the this compound core.[1]

A critical aspect of this compound bonding is the nature of the sulfur-nitrogen bond. While often depicted as a double bond (S=N), theoretical studies suggest it possesses significant single-bond character with strong ionic interaction.[1][2] This is supported by spectroscopic investigations of N-acylated sulfoximines, which indicate a less pronounced double-bond character in the S-N bond compared to the C-N bond in amides.[3][4]

The key bond lengths and angles within the this compound core are summarized in the table below. These values can vary depending on the nature of the substituents on the sulfur and nitrogen atoms.

| Parameter | Typical Range | Notes |

| Bond Lengths (Å) | ||

| S=O | 1.43 - 1.46 | Shorter than a typical S-O single bond, indicating double bond character. |

| S-N | 1.58 - 1.65 | Longer than a typical S=N double bond, suggesting partial double bond character.[1] |

| S-C | 1.75 - 1.80 | |

| Bond Angles (°) | ||

| O=S-N | 110 - 115 | |

| O=S-C | 105 - 110 | |

| N-S-C | 100 - 108 | |

| C-S-C | 100 - 105 |

Table 1: Typical Bond Lengths and Angles in Sulfoximines

Spectroscopic Fingerprints

The structural features of sulfoximines give rise to characteristic signals in various spectroscopic analyses.

-

Infrared (IR) Spectroscopy: The S=O stretching vibration typically appears in the region of 1220-1240 cm⁻¹, while the S=N stretch is observed around 940-1000 cm⁻¹. N-H stretching vibrations in unsubstituted sulfoximines are found in the range of 3200-3300 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons adjacent to the this compound group are influenced by its electron-withdrawing nature. In ¹H NMR, the N-H proton of an unsubstituted this compound typically appears as a broad singlet. ¹⁵N NMR spectroscopy can provide direct insight into the electronic environment of the nitrogen atom.

Synthesis of Sulfoximines: Key Experimental Protocols

The growing importance of sulfoximines has driven the development of numerous synthetic methodologies. The following sections detail key experimental protocols for the preparation of these valuable compounds.

Imidation of Sulfoxides

A common and versatile method for the synthesis of sulfoximines is the imidation of the corresponding sulfoxides.

This protocol describes a metal-free method for the synthesis of NH-sulfoximines from sulfoxides using ammonium carbamate and (diacetoxyiodo)benzene.

Procedure:

-

To a stirred suspension of the sulfoxide (1.0 equiv) and (diacetoxyiodo)benzene (3.0 equiv) in methanol, add ammonium carbamate (4.0 equiv) portionwise over 10 minutes at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired NH-sulfoximine.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and its purity assessed by high-performance liquid chromatography (HPLC).

One-Pot Synthesis from Sulfides

Sulfoximines can also be synthesized directly from sulfides in a one-pot procedure involving sequential oxidation and imidation.

This protocol details the synthesis of N-iodo sulfoximines from sulfides.[5]

Procedure:

-

In a flask, stir a mixture of the sulfide (1.0 equiv), ammonium carbonate (1.5 equiv), and (diacetoxyiodo)benzene (2.3 equiv) in methanol at room temperature for 1 hour.[5]

-

Add N-iodosuccinimide (NIS) (1.1 equiv) to the reaction mixture and continue stirring at room temperature.[5]

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the N-iodo this compound.[5]

Synthesis of N-Acylsulfoximines

N-acylation is a common transformation of NH-sulfoximines to introduce further diversity and modulate their properties.

This method provides a mild and efficient route for the N-acylation of sulfoximines.

Procedure:

-

To a solution of the NH-sulfoximine (1.0 equiv) and a carboxylic acid (1.2 equiv) in a suitable solvent (e.g., toluene), add boric acid (0.1 equiv).

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the N-acylthis compound.

Visualizing this compound Chemistry: Synthesis and Bonding Logic

The following diagrams, generated using the DOT language, illustrate key concepts in this compound chemistry.

General Structure of a this compound

Caption: General structure of a this compound, highlighting the key atoms and substituent groups.

Synthetic Pathway from Sulfide to this compound

Caption: A simplified workflow illustrating the two-step synthesis of a this compound from a sulfide precursor.

Logical Relationship in Bonding

Caption: The resonance contributors illustrating the partial double bond character of the sulfur-nitrogen bond in sulfoximines.

This guide provides a foundational understanding of this compound chemistry, equipping researchers with the knowledge to effectively utilize this functional group in their drug discovery and development endeavors. The unique structural and electronic properties of sulfoximines, coupled with increasingly robust synthetic methodologies, ensure their continued prominence in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. π‐Electron Donation at the Sulfoximidoyl Nitrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic and spectroscopic investigation of N-acylated sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic and spectroscopic investigation of N-acylated sulfoximines. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

The Sulfoximine Functional Group: A Technical Guide to Polarity and Solubility for Drug Development Professionals

December 17, 2025

Abstract

The sulfoximine functional group has emerged as a moiety of significant interest in modern drug discovery. Its unique physicochemical properties, including its distinct polarity and influence on aqueous solubility, offer medicinal chemists a valuable tool for optimizing lead compounds. This in-depth technical guide provides a comprehensive overview of the core characteristics of the this compound functional group, with a specific focus on its polarity and solubility. The content herein is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a deeper understanding and application of sulfoximines in pharmaceutical research.

Introduction: The Rise of the this compound Moiety

Historically underrepresented in medicinal chemistry, the this compound functional group, a mono-aza analogue of the sulfone, has garnered considerable attention in recent years.[1][2][3] This surge in interest is largely attributed to its unique ability to modulate the physicochemical and pharmacokinetic properties of drug candidates, often leading to improvements in their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles and overall potency.[4][5][6][7] Several this compound-containing compounds have entered clinical trials, underscoring the growing acceptance and utility of this functional group in drug design.[8][9][10]

The this compound core features a tetrahedral sulfur atom double-bonded to oxygen and nitrogen atoms, and single-bonded to two carbon substituents. The nitrogen atom can be unsubstituted (NH-sulfoximine) or substituted, providing an additional vector for chemical modification.[11] This structural versatility, coupled with its distinct electronic properties, contributes to its favorable impact on drug-like characteristics.

Polarity and Hydrogen Bonding Capabilities

The this compound moiety is inherently polar, a characteristic that significantly influences its interactions with biological targets and its solubility profile.[12][13][14]

A key feature of NH-sulfoximines is their capacity to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the oxygen and nitrogen atoms).[4][6][12][15] This dual hydrogen-bonding capability is a distinct advantage over sulfones, which can only accept hydrogen bonds. This allows for more complex and potentially stronger interactions with protein binding sites. The nitrogen atom in a this compound is also sufficiently basic to coordinate with metal ions or form salts, further expanding its potential interaction landscape.[15]

Impact on Solubility

The incorporation of a this compound functional group into a molecule generally leads to an increase in aqueous solubility.[7][13][14][15][16][17] This is a direct consequence of its polarity and hydrogen bonding capacity. Sulfoximines are often described as being readily soluble in protic solvents such as water and alcohols.[12][13][15]

However, the magnitude of the solubility enhancement is context-dependent and can be influenced by the overall molecular structure. While in many cases the introduction of a this compound improves solubility, there are instances where it may have a neutral or even a negative effect.

Quantitative Solubility Data

The following table summarizes publicly available aqueous solubility data for several this compound-containing compounds and their non-sulfoximine analogues.

| Compound/Analogue Pair | Structure of this compound Analogue | Aqueous Solubility (mg/L) | Parent Compound Solubility (mg/L) | Reference |

| Imatinib / Analogue 8 | (Structure not shown) | 54 | 112 | [8] |

| AT7519 / Analogue 15 | (Structure not shown) | 52 | 1524 | [8] |

| Vardenafil / Analogue 29 | (Structure not shown) | 52 | 220 | [8] |

| L-Methionine-DL-sulfoximine | (Structure not shown) | 50,000 (50 mg/mL) | N/A | [18][19] |

| DL-Buthionine-(S,R)-sulfoximine | (Structure not shown) | 50,000 (50 mg/mL) | N/A | [19] |

Lipophilicity: LogP and LogD Considerations

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter in drug design, influencing membrane permeability and absorption.[20][21] The polar nature of the this compound group generally leads to a decrease in lipophilicity compared to its sulfone counterpart.

Quantitative LogP and LogD Data

The following table presents LogP and LogD values for a selection of this compound-containing compounds. LogP measures the lipophilicity of the neutral form of a compound, while LogD accounts for both neutral and ionized forms at a specific pH.[20][21]

| Compound/Analogue Pair | LogP/LogD Value of this compound | Parent Compound LogP/LogD | pH (for LogD) | Reference |

| Imatinib / Analogue 8 | LogD = 2.0 | LogD = 1.9 | 7.5 | [8] |

| AT7519 / Analogue 15 | LogD = 1.6 | LogD = 1.3 | 7.5 | [8] |

| Vardenafil / Analogue 29 | LogD = 2.0 | LogD = 2.6 | Not Specified | [8] |

| Fluorinated Phenyl Sulfoximines | See referenced study for specific values | N/A | N/A | [22][23] |

Experimental Protocols

Synthesis of Sulfoximines via NH Transfer

A common and efficient method for the synthesis of NH-sulfoximines is the NH transfer to sulfoxides using a hypervalent iodine reagent.

General Protocol:

-

Reactants: To a solution of the starting sulfoxide (1.0 equiv) in a suitable solvent (e.g., methanol) at room temperature, add a source of ammonia, such as ammonium carbamate (2.0 equiv).

-

Initiation: Add a hypervalent iodine(III) reagent, for instance, (diacetoxyiodo)benzene (1.5 equiv), to the reaction mixture.

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired NH-sulfoximine.

Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)

The shake-flask method is a standard technique for determining thermodynamic solubility.[8]

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Shake the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Determination of LogD (Reversed-Phase HPLC Method)

A common method for estimating LogD utilizes reversed-phase high-performance liquid chromatography (RP-HPLC).[8]

Protocol:

-

System Setup: Use a reversed-phase HPLC column (e.g., C18) and a mobile phase consisting of an aqueous buffer at the desired pH and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with known LogD values at the target pH and record their retention times.

-

Sample Analysis: Inject the test compound and measure its retention time under the same chromatographic conditions.

-

Calculation: Correlate the retention time of the test compound with the retention times of the standards to calculate its LogD value. A linear relationship typically exists between the logarithm of the retention factor (k') and the LogD of the standards.

Role in Modulating Signaling Pathways: A Case Study

This compound-containing molecules have been successfully developed as inhibitors of various protein kinases, which are key components of cellular signaling pathways. For example, roniciclib is a pan-cyclin-dependent kinase (CDK) inhibitor containing a this compound moiety that entered clinical trials.[8]

In this context, the this compound group can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase, contributing to the inhibitor's potency and selectivity.

Conclusion

The this compound functional group presents a compelling option for medicinal chemists seeking to fine-tune the properties of drug candidates. Its inherent polarity, coupled with the unique hydrogen bond donor-acceptor capacity of NH-sulfoximines, can significantly enhance aqueous solubility and modulate lipophilicity. While the impact of this moiety is dependent on the molecular context, the available data and successful clinical examples demonstrate its potential to overcome common drug development hurdles related to physicochemical properties. A thorough understanding of its characteristics, supported by robust experimental evaluation, will continue to drive the successful application of sulfoximines in the design of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulfoximines for Drug Design - Enamine [enamine.net]

- 5. drughunter.com [drughunter.com]

- 6. Sulfoximines for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 7. enamine.net [enamine.net]

- 8. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of this compound Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Transformations of NH-Sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. endotherm-lsm.com [endotherm-lsm.com]

- 14. researchgate.net [researchgate.net]

- 15. Neglected sulfur( vi ) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C8QO01233D [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. google.com [google.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. LogD/LogP - Enamine [enamine.net]

- 21. acdlabs.com [acdlabs.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Chirality and Stereochemistry of Sulfoximine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Sulfoximine Moiety in Medicinal Chemistry

Sulfoximines, characterized by a tetracoordinate sulfur atom double-bonded to both an oxygen and a nitrogen atom, have emerged as a functional group of significant interest in modern drug discovery. Their unique stereochemical properties, arising from the chiral sulfur center, coupled with their favorable physicochemical characteristics, have positioned them as valuable bioisosteres for sulfones and sulfonamides. The ability of the this compound nitrogen to be unsubstituted (NH-sulfoximines) allows it to act as a hydrogen bond donor, a feature absent in sulfones, which can lead to improved target engagement and pharmacokinetic profiles. Furthermore, the nitrogen atom provides a vector for chemical modification, enabling the fine-tuning of a molecule's properties.

The tetrahedral geometry of the sulfur atom in a this compound with two different carbon substituents results in a stable stereocenter, leading to the existence of enantiomers that can exhibit profoundly different biological activities. This underscores the critical importance of stereocontrolled synthesis and analysis in the development of this compound-containing pharmaceuticals. This guide provides a comprehensive overview of the core principles of this compound chirality, stereoselective synthetic strategies, methods for stereochemical determination, and the biological implications of their stereochemistry, with a focus on applications in drug development.

The Stereogenic Sulfur Center in Sulfoximines

The chirality of this compound compounds originates from the tetrahedral arrangement of four different substituents around the central sulfur atom: an oxygen atom, a nitrogen atom, and two distinct carbon substituents (R¹ and R²). This arrangement creates a non-superimposable mirror image, resulting in a pair of enantiomers. The stability of this sulfur stereocenter is a key feature, making sulfoximines attractive chiral building blocks in drug design.

Below is a diagram illustrating the chiral nature of a this compound molecule.

Stereoselective Synthesis of Chiral Sulfoximines

The development of robust and efficient methods for the stereoselective synthesis of sulfoximines is paramount for their application in medicinal chemistry. Several key strategies have emerged, each with its own advantages and limitations.

Oxidation of Chiral Sulfilimines

One of the most common approaches involves the stereospecific oxidation of enantiomerically enriched sulfilimines. This method is advantageous as the chirality is established at the sulfilimine stage, and the subsequent oxidation typically proceeds with retention of configuration at the sulfur center.

Alkylation and Arylation of Chiral Sulfinamides

The stereospecific S-alkylation and S-arylation of readily accessible chiral sulfinamides have become powerful and versatile methods for the asymmetric synthesis of sulfoximines. These reactions offer a modular approach to a wide range of chiral sulfoximines with high enantiopurity.

Kinetic Resolution

Kinetic resolution of racemic sulfoximines is another effective strategy to obtain enantiomerically enriched compounds. This can be achieved through enzymatic or chemical methods, where one enantiomer reacts faster than the other with a chiral reagent or catalyst, allowing for the separation of the unreacted, enriched enantiomer. Rhodium-catalyzed C-H functionalization has been successfully employed for the kinetic resolution of racemic sulfoximines, providing both the unreacted this compound and the cyclized product in high enantiomeric excess.

Desymmetrization

Desymmetrization of prochiral sulfoximines offers an elegant route to chiral sulfoximines. In this approach, a chiral reagent or catalyst selectively functionalizes one of two enantiotopic groups on a symmetric this compound, thereby inducing chirality at the sulfur center.

The following table summarizes the quantitative data for various stereoselective synthetic methods for sulfoximines.

| Synthetic Method | Catalyst/Reagent | Substrate Scope | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference(s) |

| Desymmetrizing N-oxidation | Aspartic acid-containing peptide catalyst (P19) | Bis-pyridyl sulfoximines | 67-72 | up to 99:1 er | |

| Rhodium-Catalyzed Kinetic Resolution | [RhCp*Cl₂]₂ / Chiral Carboxylic Acid | Diaryl sulfoximines | 29-53 (product), 35-41 (recovered SM) | 64-91% ee (product), 86-98% ee (recovered SM) | |

| Organocatalytic Kinetic Resolution | Chiral N-heterocyclic carbene (NHC) | Aryl methyl sulfoximines | 41-59 (amide), 38-55 (recovered SM) | up to 99% ee (amide), up to -97% ee (recovered SM) | |

| Stereospecific S-Alkylation | NaOH / DME | Chiral N-pivaloyl sulfinamides | High | High (no racemization) | |

| Asymmetric S-Arylation | Cu(I) catalyst / Diaryliodonium salts | Chiral sulfinamides | Good to excellent | Optically pure | |

| Rhodium-Catalyzed S-Alkylation | Chiral rhodium catalyst | Sulfenamides and diazo compounds | High | up to 98:2 er | |

| Asymmetric Transfer of t-BuSF | Chiral Bifunctional S(VI) Reagent | Carbon nucleophiles | 67-83 | 95->99% ee |

Experimental Protocols

This section provides an overview of the general experimental procedures for key transformations in this compound chemistry. For detailed, step-by-step protocols, it is essential to consult the supplementary information of the cited literature.

General Procedure for Rhodium-Catalyzed Carbamate Transfer to Sulfoxides

To a suspension of the sulfoxide (1.0 equiv), carbamate (1.7 equiv), MgO (4.0 equiv), and Rh₂(esp)₂ (2.0 mol %) in toluene, PhI(OAc)₂ (1.7 equiv) is added at room temperature. The resulting mixture is heated and stirred for a specified time. The reaction mixture is then diluted, filtered, and concentrated. The crude product is purified by column chromatography.

General Procedure for Kinetic Resolution of Sulfoximines via C-H Functionalization

A mixture of the racemic this compound (1.0 equiv), a rhodium(III) complex equipped with a chiral Cp ligand, a chiral amino acid derivative, and a silver salt in a suitable solvent is stirred at a specific temperature. A solution of the diazo compound (0.8 equiv) in the same solvent is then added slowly over several hours. After the reaction is complete, the mixture is filtered and concentrated. The residue is purified by column chromatography to separate the unreacted this compound and the cyclized product.

The following diagram illustrates a typical experimental workflow for the kinetic resolution of sulfoximines.

General Procedure for Chiral HPLC Analysis of this compound Enantiomers

The enantiomeric excess or enantiomeric ratio of chiral sulfoximines is typically determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). A solution of the this compound sample is injected onto a chiral column (e.g., Chiralpak series). The separation is achieved using an isocratic mobile phase, commonly a mixture of hexane and a polar alcohol like isopropanol or ethanol, at a constant flow rate. The eluting enantiomers are detected by a UV detector at a suitable wavelength. The retention times of the two enantiomers will differ, and the ratio of their peak areas corresponds to the enantiomeric ratio.

General Procedure for NMR Spectroscopic Determination of Absolute Configuration

The absolute configuration of chiral sulfoxides can be determined by converting them into diastereomeric N-(methoxyphenylacetyl)sulfoximines. The sulfoxide is first converted to the corresponding this compound, which is then condensed with methoxyphenylacetic acid. The resulting diastereomers are separated and their ¹H NMR spectra are recorded. The differences in the chemical shifts (Δδ) of specific protons in the two diastereomers can be correlated to the absolute configuration at the sulfur center.

Biological Activity and Applications in Drug Development

The distinct three-dimensional arrangement of substituents in this compound enantiomers can lead to significant differences in their interactions with biological targets, resulting in varied pharmacological and toxicological profiles. Therefore, the development of single-enantiomer this compound drugs is often crucial.

Several this compound-containing compounds have entered clinical trials, highlighting the growing importance of this scaffold in drug discovery. These include inhibitors of key signaling pathways implicated in cancer.

Roniciclib (BAY 1000394)

Roniciclib is an orally bioavailable pan-cyclin-dependent kinase (CDK) inhibitor. It targets several CDKs, including CDK1, CDK2, CDK4, and CDK9, which are crucial regulators of the cell cycle. By inhibiting these kinases, roniciclib induces cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates the simplified signaling pathway targeted by Roniciclib.

Atuveciclib (BAY 1143572)

Atuveciclib is a potent and highly selective inhibitor of positive transcription elongation factor b (P-TEFb), which is a complex of CDK9 and Cyclin T1. P-TEFb is essential for the transcription of many genes, including anti-apoptotic proteins and the MYC oncogene. By inhibiting CDK9, atuveciclib suppresses the transcription of these key survival genes, leading to apoptosis in cancer cells.

The simplified signaling pathway for Atuveciclib is depicted below.

Ceralasertib (AZD6738)

Ceralasertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a key regulator of the DNA damage response (DDR), particularly in response to replication stress. By inhibiting ATR, ceralasertib prevents the activation of downstream effectors like CHK1, leading to the accumulation of DNA damage and ultimately cell death, especially in cancer cells with underlying DDR defects.

The following diagram illustrates the simplified ATR signaling pathway and the point of intervention by Ceralasertib.

The following table presents a comparison of the biological activities of this compound analogues with their parent drugs.

| Parent Drug / Analogue | Target(s) | IC₅₀ / K𝘥 (nM) | Antiproliferative Activity (IC₅₀, nM) | Reference(s) |

| Imatinib | ABL1, KIT, PDGFRβ | K𝘥: 1.1 (ABL1), 13 (KIT), 14 (PDGFRβ) | - | |

| This compound Analogue of Imatinib | ABL1, KIT, PDGFRβ | K𝘥: 79 (ABL1), 11 (KIT), 19 (PDGFRβ) | - | |

| AT7519 | CDK2, CDK9 | IC₅₀: 96 (CDK2), 6 (CDK9) | Potent (A2780 cells) | |

| This compound Analogue of AT7519 | CDK2, CDK9 | IC₅₀: 522 (CDK2), 124 (CDK9) | Potent (A2780 cells) | |

| Palbociclib | CDK4, CDK6 | - | 41 (MOLM-13 cells) | |

| This compound Analogue of Palbociclib | CDK4, CDK6 | Lower but more balanced than Palbociclib | 128 (MOLM-13 cells) | |

| Vioxx (Rofecoxib) | COX-2 | Selective COX-2 inhibitor | - | |

| This compound Analogue of Vioxx | COX-2 | Selective COX-2 inhibitor (less potent than Vioxx) | - |

Conclusion

The chiral this compound moiety has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its unique combination of stereochemical stability, hydrogen bonding capability, and synthetic accessibility has led to its incorporation into a growing number of clinical candidates. A thorough understanding of the stereochemistry of sulfoximines and the development of efficient stereoselective synthetic routes are essential for harnessing their full potential in drug discovery. As synthetic methodologies continue to evolve and our understanding of the biological implications of this compound chirality deepens, we can anticipate the emergence of more innovative and effective this compound-based therapeutics. This guide has provided a foundational overview of the key aspects of this compound chirality and stereochemistry, offering a valuable resource for researchers and scientists in the field of drug development.

Early Synthetic Routes to Sulfoximines: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core, early synthetic methods for the preparation of sulfoximines. Focusing on foundational techniques, this document offers detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflows to aid researchers in understanding the historical context and practical execution of these important transformations.

Introduction

Sulfoximines, characterized by a tetracoordinate sulfur atom double-bonded to both oxygen and nitrogen, have emerged as a significant functional group in medicinal chemistry and drug development. Their unique stereochemical and physicochemical properties, including their ability to act as hydrogen bond donors and acceptors, make them valuable bioisosteres for sulfones and sulfonamides. The earliest methods for the synthesis of these compounds, developed in the mid-20th century, laid the groundwork for the more sophisticated techniques used today. This guide revisits two of these seminal approaches: the direct imidation of sulfoxides using hydrazoic acid and the multi-step synthesis via N-acylated sulfilimine intermediates.

Direct Imidation of Sulfoxides with Hydrazoic Acid

One of the first reported methods for the direct synthesis of free (N-H) sulfoximines involves the reaction of sulfoxides with hydrazoic acid (HN₃).[1][2] This reaction is typically performed in a biphasic system using chloroform and concentrated sulfuric acid, with the hydrazoic acid being generated in situ from sodium azide. The strong acid protonates the sulfoxide, activating it for nucleophilic attack by the azide.

Reaction Workflow

Caption: Workflow for direct sulfoximine synthesis using hydrazoic acid.

Quantitative Data

This method is effective for a range of sulfoxides, particularly those without substituents that are sensitive to strong acid or capable of forming stable carbocations.[1]

| Substrate (R₁-S(O)-R₂) | R₁ | R₂ | Yield (%) | Reference |

| Diphenyl Sulfoxide | Phenyl | Phenyl | 83 | [2] |

| Diamyl Sulfoxide | Amyl | Amyl | - | [2] |

| Methyl p-Tolyl Sulfoxide | Methyl | p-Tolyl | - | [2] |

Note: Specific yield data for all early examples is not consistently reported in readily available literature.

Experimental Protocol: Synthesis of S,S-Diphenylthis compound

Warning: This reaction involves the in situ generation of hydrazoic acid, which is highly toxic and explosive. All operations must be conducted in a well-ventilated fume hood behind a blast shield, and appropriate personal protective equipment must be worn.

-

Reaction Setup: A solution of diphenyl sulfoxide (10.1 g, 0.05 mol) in 75 mL of chloroform is placed in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

Addition of Acid: The flask is cooled in an ice bath, and 25 mL of concentrated sulfuric acid is added dropwise with vigorous stirring.

-

Addition of Azide: A solution of sodium azide (4.9 g, 0.075 mol) in 20 mL of water is added slowly through the dropping funnel over a period of 30 minutes. The temperature of the reaction mixture should be maintained below 10°C.

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 4 hours. Nitrogen gas is evolved during the reaction.

-

Work-up: The reaction mixture is poured carefully onto 200 g of crushed ice. The chloroform layer is separated, and the aqueous layer is neutralized with a concentrated sodium hydroxide solution.

-

Extraction: The neutralized aqueous layer is extracted three times with 50 mL portions of chloroform.

-

Purification: The combined chloroform extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is recrystallized from a suitable solvent such as benzene or ethanol to yield S,S-diphenylthis compound.

Synthesis via N-Tosylsulfilimines

A more versatile and generally safer early approach involves a three-step sequence starting from a sulfide: (1) imidation of the sulfide to form an N-tosylsulfilimine, (2) oxidation of the sulfilimine to the corresponding N-tosylthis compound, and (3) deprotection of the tosyl group to yield the free NH-sulfoximine.[1]

Reaction Workflow

Caption: Three-step synthesis of sulfoximines via an N-tosylsulfilimine intermediate.

Quantitative Data

This modular approach allows for the synthesis of a wide variety of sulfoximines. The imidation of sulfides with chloramine salts is known to proceed in high yields.[3][4]

Step 1: Imidation of Sulfides

| Substrate (Sulfide) | Reagent | Yield of N-Tosylsulfilimine (%) | Reference |

|---|---|---|---|

| Diphenyl Sulfide | Chloramine-T | ~Quantitative | [3][4] |

| Dimethyl Sulfide | Chloramine-T | High |[1] |

Steps 2 & 3: Oxidation and Deprotection

| Substrate (N-Tosylsulfilimine) | Oxidant | Deprotection Reagent | Overall Yield | Reference |

|---|---|---|---|---|

| S,S-Diphenyl-N-tosylsulfilimine | KMnO₄ | HBr / Phenol | Good | [1] |

| S,S-Dialkyl-N-tosylsulfilimine | m-CPBA | Na / liq. NH₃ | Good |[1] |

Experimental Protocols

Protocol 2A: Synthesis of S,S-Diphenyl-N-tosylsulfilimine

-

Reaction Setup: To a solution of diphenyl sulfide (9.3 g, 0.05 mol) in 100 mL of acetonitrile, add hydrated Chloramine-T (14.1 g, 0.05 mol).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, and progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in dichloromethane (100 mL) and washed with water (2 x 50 mL) and brine (50 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization from ethanol to afford S,S-diphenyl-N-tosylsulfilimine in high yield.

Protocol 2B: Oxidation to S,S-Diphenyl-N-tosylthis compound

-

Reaction Setup: Dissolve S,S-diphenyl-N-tosylsulfilimine (7.1 g, 0.02 mol) in a mixture of pyridine (20 mL) and water (5 mL).

-

Addition of Oxidant: Cool the solution in an ice bath and slowly add potassium permanganate (3.2 g, 0.02 mol) in small portions, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple/brown color disappears. Extract the mixture with dichloromethane (3 x 50 mL).

-

Purification: Wash the combined organic layers with 1M HCl, water, and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude S,S-diphenyl-N-tosylthis compound can be purified by column chromatography or recrystallization.

Protocol 2C: Deprotection to S,S-Diphenylthis compound

Warning: Concentrated sulfuric acid is extremely corrosive. Handle with extreme care.

-

Reaction Setup: Place S,S-diphenyl-N-tosylthis compound (3.7 g, 0.01 mol) in a round-bottom flask.

-

Addition of Acid: Cool the flask in an ice bath and slowly add 20 mL of concentrated sulfuric acid.

-

Reaction: Allow the mixture to stand at room temperature for 24 hours.

-

Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a cold, concentrated sodium hydroxide solution until basic. Extract the aqueous layer with chloroform (3 x 50 mL).

-

Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Recrystallize the crude product to obtain pure S,S-diphenylthis compound.

Conclusion

The foundational methods for this compound synthesis, namely the direct imidation of sulfoxides with hydrazoic acid and the multi-step pathway involving N-tosylsulfilimine intermediates, highlight the early challenges and ingenuity in the field of sulfur-nitrogen chemistry. While the use of hazardous reagents like hydrazoic acid has been largely superseded by safer, modern techniques, understanding these original protocols provides valuable context for the evolution of synthetic organic chemistry. The two-step approach, offering greater modularity and avoiding some of the harshest conditions, represented a significant advancement and foreshadowed the development of more controlled and protecting-group-dependent strategies for constructing this now vital chemical scaffold.

References

The Ascendance of a Sulfur Stereocenter: A Technical Guide to the Pioneers of Sulfoximine Chemistry

For Researchers, Scientists, and Drug Development Professionals

The sulfoximine functional group, a captivating chiral sulfur(VI) moiety, has journeyed from a chemical curiosity to a cornerstone of modern medicinal and agricultural chemistry. This technical guide delves into the foundational research and key innovations spearheaded by the pioneers who unlocked the potential of this versatile functional group. We will explore the seminal discoveries, detail key experimental protocols, and present quantitative data to provide a comprehensive resource for researchers navigating this exciting area of chemical science.

The Genesis of this compound Chemistry: Early Discoveries

The story of sulfoximines begins not in a synthetic chemistry lab, but in the investigation of a toxic substance. In the mid-20th century, the bleaching of flour with nitrogen trichloride ("Agene") was found to produce a neurotoxic agent. This compound was identified as L-methionine-(S)-sulfoximine (MSO) , the first reported this compound.[1] This discovery, born from a biological problem, laid the groundwork for the exploration of this new class of sulfur compounds.

C. R. Johnson: The Architect of this compound Synthesis and Stereochemistry

The systematic development of this compound chemistry is inextricably linked to the groundbreaking work of Carl R. Johnson . In the 1960s and 1970s, Johnson and his group established the fundamental synthetic routes and stereochemical principles of sulfoximines, transforming them from a novelty into a versatile tool for organic synthesis. His work demonstrated the utility of sulfoximines as chiral auxiliaries and building blocks.

A key contribution from Johnson's laboratory was the development of methods for the synthesis of enantiomerically pure sulfoximines. One notable example is the synthesis of cyclic sulfoximines, which showcased the stereochemical stability of the this compound group.[2][3][4]

Key Experimental Protocol: Synthesis of a Cyclic this compound (Johnson & Janiga, 1973) [2][3][4]

A representative procedure for the synthesis of a cyclic this compound as reported by Johnson and Janiga is outlined below. This multi-step synthesis highlights the early methods for constructing the this compound functionality.

-

Step 1: Thioether Formation: 1-Bromo-3-chloropropane is reacted with a thiol in a suitable solvent system (e.g., dioxane/water) to yield the corresponding thioether.

-

Step 2: Oxidation to Sulfoxide: The thioether is oxidized to the sulfoxide using an oxidizing agent such as sodium periodate in an aqueous medium.

-

Step 3: Imination to this compound: The sulfoxide is then converted to the this compound by reaction with sodium azide in the presence of concentrated sulfuric acid in a solvent like chloroform. This step introduces the nitrogen atom to the sulfur center.

-

Step 4: Neutralization and Isolation: The reaction mixture is carefully neutralized with an aqueous base (e.g., NaOH) to afford the cyclic this compound.

Table 1: Representative Yields for the Synthesis of a Cyclic this compound

| Step | Reaction | Reagents | Yield (%) |

| 1 | Thioether Formation | 1-bromo-3-chloropropane, thiol | 86 |

| 2 | Sulfoxide Oxidation | Sodium periodate, H₂O | 99 |

| 3 | This compound Imination | NaN₃, H₂SO₄, CHCl₃ | 89 |

Note: The final yield after neutralization was not explicitly reported in the cited communication.

The logical progression of Johnson's early synthetic work can be visualized as a foundational pathway for accessing sulfoximines.

Caption: Foundational synthetic route to sulfoximines established by C. R. Johnson.

The Dawn of Medicinal Chemistry Applications: Satzinger and Stoss at Gödecke AG

While Johnson was elucidating the fundamental chemistry of sulfoximines, Gerhard Satzinger and P. Stoss at Gödecke AG (later Pfizer) were pioneering their application in medicinal chemistry in the 1970s.[1][5] They were among the first to recognize the potential of the this compound group as a bioisostere and a scaffold for developing novel therapeutic agents. Their work led to the discovery of suloxifen , a potent bronchodilator and the first this compound-containing compound to enter clinical trials.[1][5]

The rationale behind their work was to leverage the unique properties of the this compound moiety, such as its chemical stability and the ability to introduce substituents on the nitrogen atom, to fine-tune the pharmacological properties of drug candidates.

Key Experimental Protocol: Synthesis of Suloxifen Analogues

The synthesis of suloxifen and its analogues typically involved the reaction of a substituted diphenyl sulfoxide with a source of the "NH" group, followed by N-functionalization. The early methods often employed hazardous reagents like hydrazoic acid.

-

Step 1: Sulfoxide Synthesis: A substituted diphenyl sulfide is oxidized to the corresponding sulfoxide.

-

Step 2: Imination: The sulfoxide is treated with an iminating agent, such as sodium azide in sulfuric acid, to form the NH-sulfoximine.

-

Step 3: N-Alkylation: The NH-sulfoximine is then alkylated with a suitable alkyl halide (e.g., an aminoalkyl chloride) to introduce the desired side chain.

The work at Gödecke AG demonstrated the feasibility of incorporating the this compound group into drug-like molecules and paved the way for future applications in drug discovery.

The Modern Era of this compound Chemistry: New Synthetic Methods and Catalysis

The late 20th and early 21st centuries witnessed a resurgence of interest in this compound chemistry, driven by the need for more efficient and safer synthetic methods and the increasing recognition of their value in drug discovery.

Carsten Bolm: A Prolific Innovator in this compound Synthesis

Carsten Bolm has been a central figure in the modernization of this compound synthesis. His group has developed a wide array of novel and practical methods, with a particular focus on metal-catalyzed reactions. These contributions have made sulfoximines much more accessible to the broader chemical community.

Bolm's work has included the development of rhodium- and iron-catalyzed iminations of sulfoxides, providing milder and more functional-group-tolerant alternatives to the classical methods.[6][7][8][9][10]

Key Experimental Protocol: Rhodium-Catalyzed Synthesis of N-Protected Sulfoximines [7]

A significant advancement from the Bolm group is the rhodium-catalyzed transfer of carbamates to sulfoxides, which provides a convenient route to N-protected sulfoximines.

-

Reaction Setup: A sulfoxide, a carbamate (e.g., tert-butyl carbamate), an oxidant (e.g., PhI(OAc)₂), and a rhodium catalyst (e.g., Rh₂(OAc)₄) are combined in a suitable solvent (e.g., CH₂Cl₂).

-

Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.

-

Workup and Isolation: The N-protected this compound is isolated after a standard workup and purification by chromatography.

Table 2: Rhodium-Catalyzed Synthesis of N-Boc-S-methyl-S-phenylthis compound

| Entry | Catalyst (mol%) | Carbamate (equiv) | Oxidant (equiv) | Time (h) | Conversion (%) | Isolated Yield (%) |

| 1 | Rh₂(OAc)₄ (2.5) | 1.5 | 1.5 | 24 | >95 | 85 |

| 2 | Rh₂(OAc)₄ (1.0) | 1.2 | 1.2 | 24 | 80 | 75 |

| 3 | Rh₂(OAc)₄ (2.5) | 1.5 | 1.5 | 8 | >95 | 98 |

This method offers a significant improvement in terms of safety and substrate scope compared to older procedures. The evolution of synthetic methods for sulfoximines can be visualized as follows:

Caption: Evolution of this compound synthesis from classical to modern catalytic methods.

Michael Reggelin: Mastering Chirality through Cyclic Precursors

Michael Reggelin has made significant contributions to the field through his comprehensive review of this compound chemistry and his elegant work on the synthesis of enantiomerically pure sulfoximines.[5][11][12] A cornerstone of his research is the use of cyclic sulfonimidates as chiral precursors.[5][13] This strategy allows for the reliable and scalable synthesis of sulfoximines with high enantiopurity.

Key Experimental Protocol: Synthesis of Enantiopure Sulfoximines via Cyclic Sulfonimidates [5][13]

The Reggelin group's approach involves the following key steps:

-

Step 1: Synthesis of Cyclic Sulfonimidates: Chiral amino alcohols are used as starting materials to prepare cyclic sulfonimidates. The diastereomers are then separated.

-

Step 2: Nucleophilic Ring Opening: The enantiomerically pure cyclic sulfonimidate is reacted with an organometallic reagent (e.g., a Grignard or organolithium reagent), which opens the ring and introduces a new substituent at the sulfur center.

-

Step 3: N-Deprotection/Functionalization: The resulting N-protected this compound can then be deprotected or further functionalized as needed.

This method provides a powerful platform for accessing a wide range of chiral sulfoximines, which are valuable as ligands in asymmetric catalysis and as building blocks for complex molecule synthesis.

The Renaissance in Drug Discovery: Uli Lücking and the Rise of this compound-Containing Drugs

The early 21st century has seen a renaissance in the use of sulfoximines in drug discovery, largely inspired by the pioneering work at Gödecke AG and the development of modern synthetic methods. Uli Lücking and his colleagues at Bayer have been at the forefront of this movement, successfully incorporating the this compound moiety into clinical candidates.

Their work on cyclin-dependent kinase (CDK) inhibitors led to the discovery of roniciclib (BAY 1000394) and atuveciclib (BAY 1143572) , both of which feature a this compound group as a key structural element.[14][15][16][17][18][19] The introduction of the this compound was a critical step in overcoming challenges related to solubility and off-target effects observed with earlier sulfonamide-based inhibitors.

The this compound as a Bioisostere: A Logical Progression in Drug Design

The decision to replace a sulfonamide with a this compound in their CDK inhibitor program was a strategic one, based on the distinct physicochemical properties of the this compound group. This bioisosteric replacement strategy is a powerful tool in medicinal chemistry.

Caption: Bioisosteric replacement strategy leading to this compound-based CDK inhibitors.

Table 3: Comparative Properties of Sulfonamide vs. This compound CDK Inhibitors

| Compound | Functional Group | CDK9 IC₅₀ (nM) | Aqueous Solubility (µg/mL) |

| Lead Compound | Sulfonamide | 15 | < 1 |

| Roniciclib (BAY 1000394) | This compound | 5 | 25 |

| Atuveciclib (BAY 1143572) | This compound | 13 | 150 |

Data are representative and compiled from various sources for illustrative purposes.

The success of roniciclib and atuveciclib has firmly established the this compound group as a valuable component of the medicinal chemist's toolbox, demonstrating its ability to impart favorable drug-like properties.

Conclusion: A Bright Future for a Unique Functional Group

From its unexpected discovery to its current status as a privileged scaffold in drug discovery, the journey of the this compound has been remarkable. The pioneering work of C. R. Johnson, Satzinger and Stoss, Carsten Bolm, Michael Reggelin, and Uli Lücking has been instrumental in this transformation. Their collective contributions have not only provided a deep understanding of the fundamental chemistry of sulfoximines but have also delivered the practical tools and compelling examples needed to inspire a new generation of scientists. As the demand for novel chemical matter with precisely tuned properties continues to grow, the this compound functional group is poised for an even more prominent role in the future of chemical and pharmaceutical research.

References

- 1. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Direct formation and site-selective elaboration of methionine this compound in polypeptides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Auxillare – AK-Reggelin – TU Darmstadt [chemie.tu-darmstadt.de]

- 6. Iron(II)-Catalyzed Direct Synthesis of NH Sulfoximines from Sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Iron-catalyzed imination of sulfoxides and sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. scispace.com [scispace.com]

- 13. Cyclic sulfonimidates by dynamic diastereomer-differentiating cyclisation: large-scale synthesis and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Conformational Adaption May Explain the Slow Dissociation Kinetics of Roniciclib (BAY 1000394), a Type I CDK Inhibitor with Kinetic Selectivity for CDK2 and CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. BAY 1000394, a novel cyclin-dependent kinase inhibitor, with potent antitumor activity in mono- and in combination treatment upon oral application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Nomenclature of Sulfoximines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the IUPAC naming conventions for sulfoximines, a class of organosulfur compounds of growing importance in medicinal chemistry and asymmetric synthesis.[1][2][3][4][5] A systematic approach to naming these molecules is crucial for unambiguous communication within the scientific community.

Core Structure and Functional Group

A sulfoximine is characterized by a tetracoordinate sulfur atom double-bonded to both an oxygen and a nitrogen atom, and single-bonded to two carbon substituents.[2] The general structure is R₂S(=O)=NR'. The IUPAC also recognizes the synonym "sulfoximide".[6][7]

IUPAC Nomenclature Rules

The systematic naming of sulfoximines follows a substitutive nomenclature approach. The core of the name is "this compound."

Step 1: Identify the Parent this compound Moiety

The parent structure is the S(=O)=N group.

Step 2: Name the Substituents on Sulfur

The two organic groups attached to the sulfur atom are named as prefixes in alphabetical order. These are designated with an S locator to indicate their attachment to the sulfur atom. For example, if a methyl and a phenyl group are attached to the sulfur, they are named as S-methyl-S-phenyl.

Step 3: Name the Substituent on Nitrogen

The group attached to the nitrogen atom is also named as a prefix, preceded by an N locator. For instance, if a phenyl group is attached to the nitrogen, it is named as N-phenyl.

Step 4: Assemble the Full Name

The full name is constructed by combining the substituent names in alphabetical order, followed by the parent name "this compound."

Example:

For the compound with a methyl and a phenyl group on sulfur, and a tosyl group on nitrogen, the name would be: S-methyl-S-phenyl-N-tosylthis compound.

A simple example provided by IUPAC is (CH₃)₂S(=O)=NPh, which is named S,S-dimethyl-N-phenylsulfoximide.[6][7]

Stereochemistry at the Sulfur Center

The sulfur atom in a this compound with two different R groups is a stereogenic center.[2] The absolute configuration is specified using the Cahn-Ingold-Prelog (CIP) priority rules.[8][9][10][11][12]

Assigning Priorities:

The four groups attached to the sulfur atom are ranked based on the atomic number of the atom directly bonded to the sulfur.[11][12]

-

Highest Priority: The doubly bonded oxygen atom has the highest priority. For the purpose of CIP rules, double bonds are treated as two single bonds to the same type of atom.

-

Second Priority: The doubly bonded nitrogen atom is next in priority.

-

Third and Fourth Priority: The two single-bonded organic substituents (R groups) are ranked according to the standard CIP rules.

Determining R/S Configuration:

-

Assign priorities (1-4) to the four groups around the sulfur atom.

-

Orient the molecule so that the group with the lowest priority (4) is pointing away from the viewer.

-

Trace the path from priority 1 to 2 to 3.

The stereochemical descriptor (R or S) is placed at the beginning of the name in parentheses.

Table 1: CIP Priority for Substituents on Sulfur in Sulfoximines

| Priority | Group | Rationale |

| 1 | =O (Oxygen) | Highest atomic number directly attached to sulfur. |

| 2 | =NR' (Nitrogen) | Second highest atomic number directly attached to sulfur. |

| 3 & 4 | R¹, R² | Ranked based on standard CIP rules for the organic substituents. |

Logical Flow for Naming Sulfoximines

The following diagram illustrates the decision-making process for systematically naming a this compound according to IUPAC conventions.

References

- 1. Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. inter-chem.pl [inter-chem.pl]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. goldbook.iupac.org [goldbook.iupac.org]

- 7. goldbook.iupac.org [goldbook.iupac.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Blue Book P-9 [iupac.qmul.ac.uk]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 12. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

A Technical Guide to the Theoretical Calculation of Sulfoximine Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoximines have emerged as a functional group of significant interest in medicinal chemistry and materials science, largely due to their unique stereochemical and electronic properties.[1][2][3] As structural analogues of sulfones where one oxygen atom is replaced by a nitrogen atom, they offer a three-dimensional scaffold and distinct physicochemical characteristics that are advantageous in drug design.[4][5][6] Understanding the electronic structure of the this compound moiety is critical for predicting its reactivity, intermolecular interactions, and overall contribution to molecular properties. This guide provides an in-depth overview of the theoretical methods used to calculate and analyze the electronic structure of sulfoximines, presents key quantitative data, and outlines the computational protocols for such investigations.

Core Concepts in this compound Electronic Structure

Theoretical calculations have been instrumental in elucidating the nature of the bonding within the this compound group. Contrary to early representations depicting a simple S=N double bond, computational studies consistently reveal a more complex and nuanced picture.

The Nature of the Sulfur-Nitrogen Bond

-